N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazol-2-amine derivative featuring a benzo[d][1,3]dioxol-5-yl group at the N-position and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Synthesis: The compound is likely synthesized via copper-catalyzed N-arylation, as demonstrated for the structurally similar N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) (72% yield, Cu(OAc)₂, DCE solvent, 7h reaction) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYLSSQRJPDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The benzo[d][1,3]dioxole moiety is often synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired thiazole derivatives.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies involving derivatives of benzothiazole and thiazole have demonstrated their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5a | A549 | 0.31 | Induces apoptosis |
| 5b | HCC827 | 6.26 | Cell cycle arrest |
| 6 | NCI-H358 | 6.48 | DNA intercalation |
These compounds have shown higher efficacy in 2D cell culture assays compared to 3D assays, suggesting that their mechanism may involve direct interactions with cellular components leading to apoptosis or cell cycle disruption .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that derivatives containing thiazole rings exhibit potent antibacterial activity against various strains of bacteria:
| Bacterial Strain | MIC (mg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.015 | Ampicillin |
| Escherichia coli | 0.025 | Streptomycin |
The presence of the thiazole group has been linked to enhanced binding affinity to bacterial targets, making these compounds effective against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Tumor Growth Suppression : In a murine model with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups .
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Thiazol-2-Amine Derivatives
Thiazol-2-amine derivatives vary in substituents, influencing their physicochemical and biological properties.
Key Observations :
Benzamide and Related Amide Derivatives
Amide-functionalized thiazoles are prevalent in agrochemicals and pharmaceuticals.
Key Observations :
- Amide derivatives (e.g., ) often target enzymes (e.g., PFOR), while amine derivatives like the target compound may prioritize solubility and bioavailability due to the hydrochloride salt .
- Diflubenzuron’s difluorobenzamide group highlights the role of halogens in agrochemical activity, contrasting with the target’s oxygen-rich heterocycles .
Hydrochloride Salts in Drug Design
Hydrochloride salts improve solubility and crystallinity, critical for formulation.
Key Observations :
Heterocyclic Substituent Effects
Heterocycles at the 4-position of thiazole influence electronic and steric properties.
Key Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acylation of 2-amino-5-arylthiazole intermediates. For example, react 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine with furan-3-carbonyl chloride in dioxane using triethylamine as a base. Dropwise addition of the acyl chloride at 20–25°C minimizes side reactions. Purify the product via recrystallization (ethanol-DMF mixture) and confirm purity via TLC (silica gel F254) and NMR (DMSO-d₆, 400 MHz) .
- Optimization : Key variables include solvent polarity (dioxane vs. pyridine), stoichiometry (1:1.2 amine:acyl chloride), and reaction time (12–24 hrs). Yields improve with inert atmospheres (N₂) and controlled pH during workup (10% NaHCO₃) .
Q. How is the crystal structure of this compound determined, and what parameters define its molecular packing?
- Methodology : Single-crystal X-ray diffraction (150 K, MoKα radiation) reveals monoclinic symmetry (space group I 1 2/a 1) with unit cell dimensions a = 19.2951 Å, b = 13.6381 Å, c = 19.3808 Å, and β = 119.209°. Hydrogen bonding (N–H⋯N, C–H⋯O/F) stabilizes dimeric packing. Refinement using SHELXL-97 achieves R₁ = 0.0538 and wR₂ = 0.1164 .
Q. What analytical techniques validate the compound’s purity and structural integrity?
- Methodology :
- TLC : Monitor reaction progress using Merck Silica Gel 60 F254 plates (eluent: ethyl acetate/hexane, 3:7).
- NMR : Assign peaks for aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole and furan) and thiazole NH (δ 10.2–10.8 ppm).
- HPLC-MS : Confirm molecular ion ([M+H]⁺) via ESI-MS and assess purity (>98%) with C18 reverse-phase columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the antitumor activity of thiazol-2-amine derivatives?
- Methodology : Compare analogs with substituted aryl groups (e.g., benzo[d][1,3]dioxol-5-yl vs. quinolin-8-yl). For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tert-butyl derivatives show IC₅₀ = 8–12 µM against breast cancer (MDA-MB-231) in invasion assays. Replace the furan-3-yl group with pyridinyl to assess hydrophobicity effects. Use molecular docking (e.g., AutoDock Vina) to predict uPAR binding .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cancer vs. CNS targets)?
- Methodology :
- Target-specific assays : Test CRF₁ receptor antagonism (cAMP inhibition in AtT-20 cells) vs. cancer cell migration (Boyden chamber assays) .
- Pharmacokinetic profiling : Measure brain penetration via ex vivo [¹²⁵I]-CRF binding in rats. Oral administration (10–30 mg/kg) shows sustained CRF₁ occupancy (>24 hrs) but limited blood-brain barrier penetration for antitumor analogs .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Methodology :
- Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., furan oxidation, thiazole ring cleavage).
- Stability assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS. Introduce electron-withdrawing groups (e.g., Cl at thiazole C4) to reduce CYP450-mediated degradation .
Key Notes
- Methodological Depth : Emphasized protocols for synthesis, crystallography, and bioassays.
- Contradictions Addressed : Contextualized divergent biological activities via target-specific assays and pharmacokinetic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
